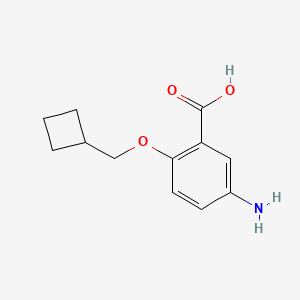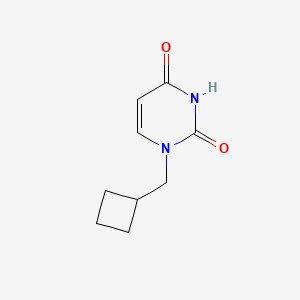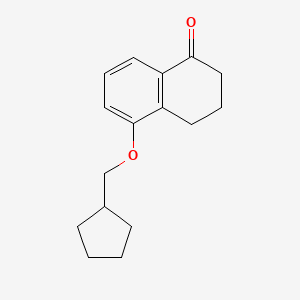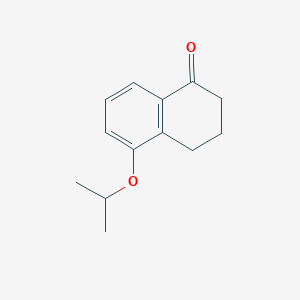![molecular formula C15H10O2 B7940646 3-([1,1'-Biphenyl]-4-YL)propiolic acid](/img/structure/B7940646.png)
3-([1,1'-Biphenyl]-4-YL)propiolic acid
Overview
Description
3-([1,1'-Biphenyl]-4-YL)propiolic acid is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-([1,1'-Biphenyl]-4-YL)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-([1,1'-Biphenyl]-4-YL)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibitors
Biphenyl-based compounds, including derivatives of 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have shown significant anti-tyrosinase activities. They are comparable to standard inhibitors like kojic acid, suggesting potential applications in treatments involving pigmentation and skin disorders (Kwong et al., 2017).
Fatty Acid Amide Hydrolase Inhibitors
Alkylcarbamic acid biphenyl-3-yl esters, which are structurally related to 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have been found to be inhibitors of fatty acid amide hydrolase (FAAH). These compounds, including URB597, demonstrate analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Urease Inhibitors
Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, synthesized from compounds structurally related to 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have shown potent inhibitory potential against urease enzyme, indicating potential for therapeutic applications (Nazir et al., 2018).
Corrosion Inhibition
Biphenyl based compounds, including those related to 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have been studied for their corrosion inhibition properties. They have shown potential in protecting mild steel from corrosion in acidic environments (Baskar et al., 2012).
Anti-Inflammatory and Analgesic Agents
Derivatives of 4-oxo-4-(biphenyl-4-yl)butanoic acid, structurally related to 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have shown good anti-inflammatory and analgesic activities in experimental models. Some of these compounds have a low ulcerogenic action and selectively inhibit COX-2, suggesting potential for safer anti-inflammatory treatments (Husain et al., 2009).
Antimicrobial Properties
Certain derivatives, such as 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, have been synthesized and tested for antimicrobial activity against several pathogenic fungi, indicating potential for developing new antifungal agents (Castellano et al., 2003).
Drug Metabolism Studies
Biphenyl-based compounds like LY451395, a biaryl-bis-sulfonamide and potent potentiator of AMPA receptors, have been studied using biocatalysis for preparing mammalian metabolites. This demonstrates an application in drug metabolism and pharmacokinetic studies (Zmijewski et al., 2006).
Angiotensin II Receptor Antagonists
A new series of 5-(biphenyl-4-ylmethyl)pyrazoles, structurally similar to 3-([1,1'-Biphenyl]-4-YL)propiolic acid, have been synthesized and shown to be potent angiotensin II antagonists, with applications in treating hypertension (Almansa et al., 1997).
properties
IUPAC Name |
3-(4-phenylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-7,9-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPVLFGHHYWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-YL)propiolic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Cyclobutylmethyl)[(2-methoxypyridin-4-yl)methyl]amine](/img/structure/B7940572.png)
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
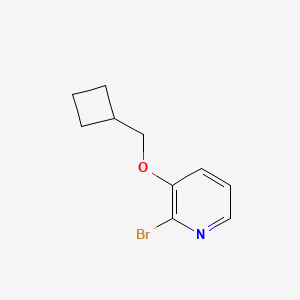
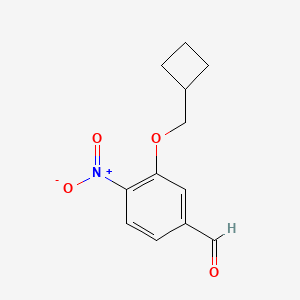

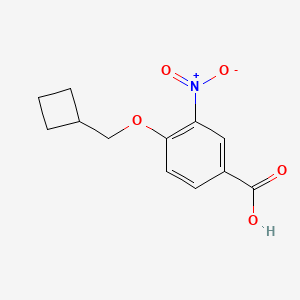
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanol](/img/structure/B7940609.png)

